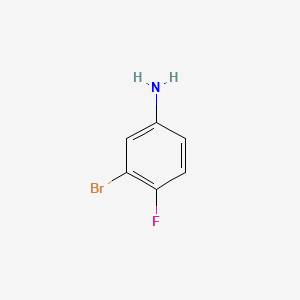

3-Bromo-4-fluoroaniline

描述

Contextualization within Halogenated Anilines and Aromatic Systems

3-Bromo-4-fluoroaniline belongs to the class of halogenated anilines, which are aniline (B41778) derivatives containing one or more halogen atoms. The presence of both bromine and fluorine on the aromatic ring significantly influences the molecule's electronic properties and reactivity. Halogenation is a known strategy in nature and synthetic chemistry to enhance the biological activity of compounds. researchgate.net

The fluorine atom at the C4 position and the bromine atom at the C3 position exert strong electron-withdrawing effects, which modify the electron density of the benzene (B151609) ring and the basicity of the amino group. This specific substitution pattern creates a unique platform for further chemical modifications. The compound can participate in various reactions typical of aromatic amines and halogenated aromatics, including electrophilic aromatic substitution and nucleophilic substitution. smolecule.com The bromine atom, in particular, provides a reactive site for cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of more complex molecular architectures. The study of halogenated anilines is crucial as they are precursors to a wide range of industrially important chemicals, from dyes to pharmaceuticals. chemimpex.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrFN | chemimpex.comfishersci.canih.gov |

| Molecular Weight | 190.01 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 656-64-4 | fishersci.canih.gov |

| Appearance | White to orange to green powder or lumps | chemimpex.comthermofisher.com |

| Melting Point | 27.0-34.0 °C | chemimpex.comthermofisher.com |

| Boiling Point | 124 °C at 11 mmHg | chemimpex.comguidechem.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=C(C=C1N)Br)F | nih.gov |

| InChI Key | KOWPUNQBGWIERF-UHFFFAOYSA-N | fishersci.canih.gov |

Significance as a Privileged Scaffold in Medicinal and Agrochemical Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govrsc.orgbenthamscience.com These structures are often found in numerous natural products and approved drugs. nih.gov this compound is considered a key building block that gives rise to such privileged structures. chemimpex.comchemimpex.com

Its utility lies in its role as a versatile intermediate for synthesizing a wide array of biologically active molecules. fishersci.ca In pharmaceutical development , it is a precursor for compounds targeting cancer and infectious diseases. chemimpex.comchemimpex.com The halogen substituents are known to enhance biological activity and selectivity. chemimpex.com For instance, halogenated anilines have been investigated for their antimicrobial and antibiofilm properties. nih.gov The specific arrangement of atoms in this compound allows for its incorporation into larger molecules that can interact effectively with biological targets like enzymes or receptors.

In agrochemical chemistry , this compound is used to formulate more effective and potentially environmentally safer herbicides and pesticides. chemimpex.comchemimpex.com The introduction of fluorine and bromine into the molecular structure of active ingredients can enhance their efficacy and metabolic stability, which is crucial for crop protection. chemimpex.com

Overview of Current Research Trajectories and Future Directions in Chemical Synthesis Utilizing this compound

Current research involving this compound is diverse, reflecting its versatility as a chemical intermediate. chemimpex.comchemimpex.com Researchers are actively exploring its use in the synthesis of novel compounds with potential therapeutic applications. For example, derivatives like N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline are being studied for their potential to modulate biological processes such as cell proliferation. smolecule.com The compound is also a key starting material for more complex molecules like 3-Bromo-4-(2,4-difluorophenoxy)aniline, which is under investigation in oncology and antimicrobial research.

Future directions point towards a continued and expanded use of this compound in several key areas:

Drug Discovery: The development of novel kinase inhibitors, G protein-coupled receptor modulators, and new classes of antibiotics are promising avenues. The unique substitution pattern of the aniline is critical for fine-tuning the properties of drug candidates.

Agrochemical Innovation: Synthesis of next-generation pesticides and herbicides with improved potency, selectivity, and environmental profiles remains a significant goal. chemimpex.comchemimpex.com

Materials Science: The compound's ability to be incorporated into polymers and coatings is an area of growing interest. chemimpex.com These materials may possess enhanced durability and specific electronic or optical properties. chemimpex.comsmolecule.com

Analytical Chemistry: It serves as a reagent in techniques like chromatography and spectroscopy for the detection and quantification of other substances. chemimpex.com

The ongoing exploration of new reactions and synthetic methodologies involving this compound will likely uncover further applications, solidifying its role as a cornerstone in synthetic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWPUNQBGWIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381368 | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-64-4 | |

| Record name | 3-Bromo-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Fluoroaniline and Its Precursors

Established Synthetic Routes to 3-Bromo-4-fluoroaniline

Traditional synthetic pathways to this compound are well-documented, primarily involving multi-step processes that manipulate the directing effects of functional groups on the aromatic ring to ensure the correct placement of the bromine and amino substituents.

Multi-step Synthesis from Related Fluoroaniline (B8554772) Derivatives

A common strategy in aromatic chemistry involves the protection of highly activating functional groups, such as the amino group in anilines, to control the regioselectivity of subsequent reactions like halogenation. scribd.comquizlet.com In the context of synthesizing substituted anilines, the amino group is often converted to an acetanilide. This multi-step approach typically involves:

Protection: The amino group of a starting aniline (B41778) is protected, for example, through acetylation to form an acetanilide. This moderates the activating effect of the amino group and provides steric hindrance.

Halogenation: The protected intermediate undergoes electrophilic aromatic substitution, such as bromination.

Deprotection: The protecting group is removed, typically by hydrolysis, to restore the amino group and yield the final product. scribd.com

While this is a general strategy for aniline synthesis, its direct application to produce this compound from 4-fluoroaniline (B128567) is complicated by the strong ortho, para-directing nature of both the amino (or acetylamino) and fluoro groups, which would favor bromination at the 2-position rather than the desired 3-position. Therefore, this pathway is more suitable for isomers where substitution is electronically favored.

Regioselective Bromination of 4-Fluoroaniline Precursors

Achieving the specific 3-bromo-4-fluoro substitution pattern requires careful selection of the precursor to control the regiochemistry of the bromination step. The most effective precursor is 4-fluoronitrobenzene. The nitro group is a deactivating, meta-directing group. This electronic property is exploited to direct the incoming bromine atom to the position meta to the nitro group and ortho to the fluorine atom, resulting in the desired 3-bromo-4-fluoronitrobenzene (B1266112) intermediate. researchgate.net

One study optimized the bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in an acetic acid solvent. The research found that optimal conditions—a molar ratio of n(4-fluoronitrobenzene):n(DBDMH) of 1:0.51, a reaction temperature of 15°C, and a reaction time of 3 hours—could achieve a yield of up to 98.7%. researchgate.net

| Parameter | Optimal Condition |

| Starting Material | 4-Fluoronitrobenzene |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Molar Ratio (Substrate:DBDMH) | 1:0.51 |

| Solvent | Acetic Acid |

| Temperature | 15°C |

| Time | 3 hours |

| Yield | 98.7% |

Catalytic Approaches to Regioselective Bromination (e.g., Copper Catalysis)

Catalysis plays a significant role in modern synthetic chemistry, offering pathways to enhanced reaction rates and selectivity. In the synthesis of bromoanilines, copper catalysis has been employed for oxidative bromination. A practical procedure has been developed for the regioselective bromination of anilines using a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). thieme-connect.com This system uses sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.com

While this specific method was demonstrated on a range of anilines, the principles of copper-catalyzed bromination are applicable to the broader field of aniline halogenation. thieme-connect.com For instance, the bromination of 2-fluoroaniline (B146934) to produce 4-bromo-2-fluoroaniline (B1266173) has been achieved with high yield and selectivity using a quaternary ammonium bromide catalyst. google.com Such catalytic systems can offer milder reaction conditions and improved control over the bromination process compared to traditional methods.

Oxidative Bromination Strategies

Oxidative bromination generates an electrophilic bromine species in situ, avoiding the direct use of hazardous molecular bromine. researchgate.net This can be achieved using a bromide salt in conjunction with an oxidizing agent.

A prominent example is the copper-catalyzed system mentioned previously, which uses Na₂S₂O₈ as the oxidant to generate the active brominating agent from NaBr. thieme-connect.com Another common and greener approach involves using hydrogen peroxide as the oxidant. For the synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroacetanilide, one method involves the use of hydrobromic acid as the bromine source and hydrogen peroxide as the oxidant. google.com This strategy minimizes the formation of dibrominated byproducts. A similar oxidative approach for preparing 2-bromo-4-fluoroacetanilide involves reacting the acetylated precursor with bromine and then adding hydrogen peroxide. google.com These methods highlight a shift towards safer and more controlled bromination reactions. researchgate.net

Derivatization from 3-Bromo-4-fluoronitrobenzene

The most direct and widely used route to this compound involves the chemical reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. chemicalbook.com This transformation is a standard procedure in organic synthesis.

A common method employs tin(II) chloride (SnCl₂) as the reducing agent. In a typical procedure, 3-bromo-4-fluoronitrobenzene is treated with tin(II) chloride dihydrate in a solvent such as ethanol. The reaction mixture is heated, and after completion, the product is isolated following a workup that involves neutralization and extraction. This process has been reported to yield this compound in good yields, such as 61.7%. chemicalbook.com Alternative conditions, such as using tin(II) chloride in dioxane with a catalytic amount of hydrochloric acid, have also been successfully used for similar reductions. chemicalbook.com

| Precursor | Reducing Agent | Solvent | Temperature | Yield |

| 3-Bromo-4-fluoronitrobenzene | Tin(II) chloride dihydrate | Ethanol / THF | 60°C | 61.7% chemicalbook.com |

| 3-Bromo-2-fluoronitrobenzene (B1519329) | Tin(II) chloride | Dioxane / HCl | Room Temp | 95% chemicalbook.com |

Novel and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve atom economy.

For the bromination step, a key green improvement is the replacement of elemental bromine with alternative brominating systems. The use of hydrobromic acid or sodium bromide with an oxidant like hydrogen peroxide is a prime example, as the primary byproduct is water. researchgate.netgoogle.com The use of solid, stable N-bromo-reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) also offers advantages in handling and safety over liquid bromine. researchgate.net

Furthermore, the development of catalytic systems, such as the use of copper(II) sulfate, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. thieme-connect.com The exploration of ionic liquids as recyclable reaction media also represents a potential avenue for greener synthesis of halogenated anilines. google.com These novel approaches are crucial for the sustainable industrial production of this compound and related compounds. stanford.edu

Exploration of Catalyst-Free Methodologies

Catalyst-free methodologies for the synthesis of halogenated anilines are pursued to simplify purification processes and reduce costs and potential metal contamination in the final product. Direct bromination of 4-fluoroaniline can be achieved without a catalyst, though it often leads to a mixture of products. The strong activating and ortho-, para-directing nature of the amino group can result in the formation of di-brominated species, such as 2,6-dibromo-4-fluoroaniline. google.comthieme-connect.com

A common approach involves the use of a brominating agent in a suitable solvent. For instance, treating 3-fluoroaniline (B1664137) with bromine in glacial acetic acid proceeds via an electrophilic aromatic substitution to yield the 4-bromo product under mild conditions. smolecule.com A similar principle applies to the bromination of 4-fluoroaniline precursors. The reaction of p-fluoroaniline with N-bromosuccinimide (NBS) in acetic acid represents a method to install the bromine atom, which can be performed without a dedicated catalyst. google.com

Environmentally Benign Reaction Conditions

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound synthesis, this involves replacing hazardous reagents and solvents with safer alternatives. A notable green chemistry approach is the use of hydrobromic acid (HBr) in combination with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to generate bromine in situ. This method avoids the handling and storage of highly corrosive and toxic elemental bromine.

One patented method describes the bromination of an acetylated precursor (4-fluoroacetanilide) using HBr and an oxidizing agent. google.com This process can be conducted in aqueous or alcoholic solutions, reducing the reliance on volatile organic solvents.

Table 1: Comparison of Bromination Reagents

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| Br₂ in Acetic Acid | Effective, well-established | Use of hazardous Br₂, corrosive |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Can be expensive, generates succinimide byproduct |

Optimization of Reaction Yields and Purity Profiles

Achieving high yield and purity is critical for the industrial production of this compound. Optimization strategies often revolve around the careful control of reaction parameters and the use of protecting groups.

In a typical synthesis starting from 4-fluoroaniline, the initial acetylation step is optimized by adjusting the molar ratio of 4-fluoroaniline to acetic anhydride, often in a range of 1:1.01 to 1:1.10, to ensure complete conversion. google.com The subsequent bromination step is highly dependent on temperature and the stoichiometry of the brominating agent. For the bromination of 4-fluoroacetanilide using HBr and an oxidizing agent, the molar ratio of the aniline precursor to HBr and the oxidant is critical, with typical ratios being around 1:1.0-2.0:1.0-3.5. google.com Maintaining the reaction temperature, for example between 30°C and 60°C, helps to control the reaction rate and minimize the formation of impurities like di-brominated products. google.com

Purification of the final product can be achieved through methods like recrystallization from an aqueous ethanol solution or distillation under reduced pressure. google.comorgsyn.org

Table 2: Optimized Reaction Parameters for 2-bromo-4-fluoroacetanilide Synthesis

| Parameter | Optimized Range | Rationale |

|---|---|---|

| Molar Ratio (Aniline:Ac₂O) | 1 : (1.01 - 1.10) | Ensures complete N-acetylation. google.com |

| Molar Ratio (Acetanilide:HBr:Oxidant) | 1 : (1.0 - 2.0) : (1.0 - 3.5) | Controls bromination and minimizes side products. google.com |

Protecting Group Strategies in this compound Synthesis

The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions and other side reactions. researchgate.net Therefore, protecting the amino group is a crucial strategy in the synthesis of this compound to control reactivity and ensure the desired regioselectivity. The protecting group temporarily moderates the activating effect of the amine, allowing for selective bromination at the desired position. google.com

N-Protection via Acetanilide Formation

One of the most common and cost-effective methods for protecting the amine function of 4-fluoroaniline is by converting it to an acetanilide. google.com This is typically achieved by reacting 4-fluoroaniline with acetic anhydride.

The resulting N-acetyl group is still an ortho-, para-directing group, but it is less activating than the amino group. This moderation of reactivity allows for the selective introduction of a single bromine atom. The bromination is directed to the position ortho to the acetylamino group (and meta to the fluorine), yielding 2-bromo-4-fluoroacetanilide. Following the bromination step, the acetyl group is removed by hydrolysis, typically under acidic orgsyn.org or basic conditions, to yield the final product, this compound. This multi-step process, while adding steps to the synthesis, is essential for achieving high purity and avoiding the formation of di-bromo impurities. google.com

Other Amine Protecting Groups and their Application in Synthetic Sequences

Besides the acetyl group, other protecting groups are utilized in organic synthesis, chosen based on their stability and the conditions required for their removal.

The tert-butoxycarbonyl (Boc) group is a widely used alternative. rsc.org The N-Boc protecting group can be introduced by reacting the aniline with di-tert-butyl dicarbonate. rsc.org The Boc group is valued for its stability under a wide range of conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or oxalyl chloride), which are often compatible with other functional groups in the molecule. rsc.orgcreative-peptides.com For instance, N-Boc-4-bromo-3-fluoroaniline can be used in directed ortho-metalation reactions, where the Boc-protected amino group directs lithiation to the adjacent position. smolecule.com

Other protecting groups used in broader organic synthesis that could be applied include:

Carbamates : Besides Boc, other carbamate (B1207046) protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are common, especially in peptide synthesis. Fmoc is base-labile and is removed by treatment with a base like piperidine. researchgate.netcreative-peptides.com

Sulfonamides : Groups like tosyl (Ts) can protect amines. They are very stable but require harsh conditions for removal. creative-peptides.com

Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoroaniline

Nucleophilic Aromatic Substitution Reactions of 3-Bromo-4-fluoroaniline

The presence of electron-withdrawing halogen atoms (bromine and fluorine) on the benzene (B151609) ring renders it electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring and the subsequent displacement of a leaving group, in this case, one of the halogen substituents.

In nucleophilic aromatic substitution reactions, the relative lability of the halogen leaving groups is a critical factor. Generally, the ease of displacement for halogens in SNAr reactions follows the order F > Cl > Br > I, which correlates with the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex through the inductive effect. However, the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) is also a key consideration.

For this compound, the fluorine atom, being more electronegative, strongly activates the ring for nucleophilic attack, particularly at the carbon to which it is attached (C-4) and the ortho position (C-3). The bromine atom also contributes to the ring's electron deficiency. While fluorine is typically a better leaving group in activated SNAr systems, the specific reaction conditions and the nature of the nucleophile can influence which halogen is replaced. For instance, in reactions involving N-cyclopropyl-3-bromo-4-fluoroaniline, which is synthesized from this compound, the bromine and fluorine substituents can be replaced through nucleophilic substitution. evitachem.comevitachem.com In some contexts, the bromine's activation of the aromatic ring is noted to facilitate its displacement by nucleophiles like amines or alkoxides. vulcanchem.com

The positions of the halogen substituents relative to each other and to the activating amino group are crucial in determining the regioselectivity and rate of nucleophilic substitution. In this compound, the fluorine atom is para to the amino group, and the bromine atom is meta. The powerful electron-donating amino group generally disfavors SNAr reactions. However, the collective electron-withdrawing nature of the two halogens can overcome this deactivation.

The reactivity of positional isomers highlights the importance of substituent placement. For example, in 3-bromo-2-fluoroaniline, the proximity of the two halogens and their positions relative to the amino group create a different electronic environment, which can enhance its reactivity in certain nucleophilic substitution reactions. cymitquimica.com Similarly, comparing 2-bromo-4-fluoroaniline (B89589) and 4-bromo-2-fluoroaniline (B1266173) reveals differences in reactivity due to the altered electronic effects stemming from the swapped halogen positions. The unique arrangement in this compound, with fluorine at C-4 and bromine at C-3, dictates the specific sites and feasibility of nucleophilic attack.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The outcome of these reactions on this compound is controlled by the directing effects of the existing substituents.

The directing effects of the three substituents on the this compound ring are a combination of activating and deactivating influences.

Amino Group (-NH₂): This is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Fluorine (-F) and Bromine (-Br) Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directing because they can donate electron density through resonance via their lone pairs.

In this compound, the amino group at C-1 is the most powerful activating and directing group. It strongly directs incoming electrophiles to the positions ortho (C-2, C-6) and para (C-4) to it. However, the C-4 position is already occupied by fluorine. The C-3 position holds the bromine atom. Therefore, the primary sites for electrophilic attack are C-2, C-5, and C-6. The amino group strongly activates the C-2 and C-6 positions. The fluorine at C-4 directs to C-3 (occupied) and C-5. The bromine at C-3 directs to C-2 (doubly activated by -NH2), C-4 (occupied), and C-6 (activated by -NH2).

Considering these combined effects, the most likely positions for electrophilic substitution are C-2 and C-6, which are ortho to the strongly activating amino group. Steric hindrance from the adjacent bromine atom might slightly disfavor the C-2 position compared to C-6. The C-5 position is another possibility, being ortho to the fluorine atom and para to the bromine atom. The precise regioselectivity can be influenced by the reaction conditions and the nature of the specific electrophile. smolecule.comthieme-connect.comlookchem.com

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C-1 | Activating | ortho, para (to C-2, C-4, C-6) |

| -F | C-4 | Deactivating | ortho, para (to C-3, C-5) |

Specific studies on the nitration and sulfonation of this compound are not widely detailed in available literature. However, the reactivity can be inferred from related compounds. For instance, the nitration of anilines typically requires careful control of conditions to prevent oxidation of the amino group. Often, the amino group is first protected by acetylation to form an acetanilide, which then undergoes nitration. The directing power of the resulting -NHCOCH₃ group is still ortho, para.

Sulfonation reactions on related fluoroanilines have been documented. For example, the sulfonation of 2-fluoroaniline (B146934) can yield various isomers depending on the reaction conditions. wiley.com For this compound, sulfonation with reagents like sulfuric acid would likely lead to substitution at one of the activated positions (C-2 or C-6), ortho to the amino group, as this is the most powerful directing group on the ring.

Metal-Catalyzed Coupling Reactions Involving this compound

The carbon-bromine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in these transformations than the more robust C-F bond. This selective reactivity allows this compound to serve as a valuable building block in complex molecule synthesis.

Prominent coupling reactions involving this compound include the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. This compound can react with various boronic acids at the bromine site to generate biaryl derivatives. vulcanchem.comambeed.com For example, the reaction of the isomeric 2-bromo-4-fluoroaniline with a boronic ester has been demonstrated to proceed efficiently. nih.govacs.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form a C-N bond between an aryl halide and an amine. This compound is a suitable substrate for this reaction, enabling late-stage diversification by coupling it with various amines. chemshuttle.comsigmaaldrich.com Nickel-catalyzed systems have also been developed for C-N bond formation, expanding the toolkit for such transformations. mit.edursc.org

The selective reactivity of the C-Br bond makes this compound a useful precursor for synthesizing more complex structures, such as kinase inhibitors and other pharmaceutically relevant molecules. chemshuttle.com

Table 2: Examples of Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Reactive Site | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-Br | Biaryl compounds |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, natural products, and functional materials. academie-sciences.frresearchgate.net This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a versatile and highly compatible approach to C-C bond formation. academie-sciences.frnumberanalytics.com In the context of this compound, the bromine atom serves as the reactive site for this transformation.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to this compound and its derivatives. For instance, the coupling of 2-bromoanilines with arylboronic acids has been shown to proceed smoothly, yielding 2-aminobiphenyls in good yields. uio.no The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. numberanalytics.com A variety of palladium catalysts can be employed, including those with phosphine (B1218219) ligands. researchgate.net

A study on the synthesis of 2-aminobiphenyls utilized a palladium catalyst for the reaction between 2-bromoaniline (B46623) derivatives and 4-methoxycarbonylphenylboronic acid. uio.no While specific examples detailing the coupling of this compound itself are not always explicitly provided in broad studies, the general reactivity of bromoanilines in Suzuki-Miyaura reactions is well-established. uio.novulcanchem.com For example, the palladium-catalyzed coupling of 3-bromoaniline (B18343) with phenylboronic acid derivatives has been reported. analis.com.my The reaction of 2-bromo-4-fluoroaniline with boronic esters has also been documented, highlighting the utility of these conditions for forming aryl-aryl bonds. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling of Bromoaniline Derivatives

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Bromoaniline | 4-Methoxycarbonylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 2-Amino-4'-methoxycarbonylbiphenyl | Good | uio.no |

| 2-Bromo-4-fluoroaniline | Neopentyl 3,4-dichlorophenylboronate | Pd-P(t-Bu₃)-G3 | TMSOK | THF | 2-Amino-4-fluoro-3',4'-dichlorobiphenyl | 97% (conversion) | nih.gov |

| 3-Bromoaniline | Phenylboronic acid | Not specified | Not specified | Not specified | 3-Aminobiphenyl | Not specified | analis.com.my |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, specifically in the synthesis of aryl amines from aryl halides. organic-chemistry.orgwiley.com This reaction has broad applications in the synthesis of pharmaceuticals and other complex organic molecules. wiley.com For this compound, the bromine atom is the site of coupling with a primary or secondary amine.

While direct examples of Buchwald-Hartwig amination on this compound are available, related studies on similar substrates demonstrate the feasibility and general conditions of this reaction. sigmaaldrich.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphines being commonly used. organic-chemistry.org

For instance, the amination of aryl halides with various amines has been extensively studied. wiley.com Research has shown that palladium catalysts can effectively couple aryl bromides with a range of primary and secondary amines. organic-chemistry.org A study on nickel-catalyzed amination also provides insights into C-N bond formation with halogenated anilines, such as the reaction of 4-fluoroaniline (B128567) with aryl iodides. nih.govacs.org Although nickel-catalyzed, this highlights the potential for cross-coupling reactions involving the amino group of fluoroanilines. nih.gov

The development of new catalyst systems continues to expand the scope of the Buchwald-Hartwig amination, allowing for the use of a wider range of substrates under milder conditions. organic-chemistry.orgchemrxiv.org

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly effective method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

In the case of this compound, the bromine atom can be coupled with a terminal alkyne to introduce an alkynyl functional group. A specific example involves the synthesis of 3-ethynyl-4-fluoroaniline (B1315292) starting from 3-bromo-4-fluoronitrobenzene (B1266112). google.com The nitro group is first subjected to a Sonogashira coupling with trimethylsilylacetylene, catalyzed by tetrakis(triphenylphosphine)palladium(0) and cuprous iodide in triethylamine. google.com The resulting nitro compound is then reduced to the corresponding aniline (B41778), followed by the removal of the trimethylsilyl (B98337) group to yield 3-ethynyl-4-fluoroaniline. google.com

The reaction conditions for Sonogashira coupling can be varied, and copper-free versions of the reaction have also been developed. organic-chemistry.orgresearchgate.net The choice of catalyst, base, and solvent can influence the efficiency of the reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net

Interactive Data Table: Sonogashira Coupling for the Synthesis of 3-Ethynyl-4-fluoroaniline Precursor

| Starting Material | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

| 3-Bromo-4-fluoronitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Triethylamine | ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane | 95% | google.com |

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, this compound can potentially participate in other cross-coupling methodologies to form various chemical bonds. While specific examples focused solely on this compound are not extensively detailed in the provided search results, the reactivity of the C-Br bond allows for its participation in a range of palladium-catalyzed cross-coupling reactions. These can include Heck, Stille, and Negishi couplings, which are standard methods for C-C bond formation.

The Heck reaction, for instance, couples aryl halides with alkenes. The Stille coupling utilizes organotin compounds, and the Negishi coupling employs organozinc reagents. The principles of these reactions are well-established, and the reactivity of aryl bromides makes them suitable substrates.

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound, namely the amino group, can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Formation of Nitro and Nitroso Derivatives

The amino group of anilines can be oxidized to form nitroso or nitro compounds. evitachem.com While direct oxidation of this compound is plausible, a more common synthetic route to the corresponding nitro derivative, 3-bromo-4-fluoronitrobenzene, involves the bromination of 4-fluoronitrobenzene. smolecule.comprepchem.comresearchgate.net This reaction can be carried out using bromine in sulfuric acid with a silver sulfate (B86663) promoter or with N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin (B127087) in acetic acid. smolecule.comprepchem.comresearchgate.net

A study describes the oxidation of 4-bromo-2-fluoro-aniline using sodium perborate (B1237305) tetrahydrate in acetic acid to yield 4-bromo-2-fluoro-nitrobenzene. mdpi.com This suggests that similar oxidative conditions could potentially be applied to this compound.

Reduction to Corresponding Amine Derivatives

The reduction of a nitro group to an amino group is a common transformation in organic synthesis. The compound 3-bromo-4-fluoronitrobenzene can be reduced to this compound. google.com

Furthermore, if a second nitro group were introduced onto the ring, its subsequent reduction would lead to a diamine derivative. For example, the reduction of a dinitro compound would yield a phenylenediamine. The reduction of a nitroaniline can also lead to the formation of a diamine. For instance, the reduction of 3-bromo-2-fluoronitrobenzene (B1519329) using tin(II) chloride yields 3-bromo-2-fluoroaniline. smolecule.com Similarly, the reduction of 4-nitro-3-fluoroaniline can be performed to obtain the corresponding diamine. lookchem.com Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is a common method for the reduction of nitro groups. google.comsmolecule.com

Cycloaddition Reactions with this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. In particular, derivatives of halogenated anilines serve as precursors for generating reactive intermediates that can participate in these transformations to yield complex heterocyclic scaffolds. mdpi.comwikipedia.org One of the most prominent applications is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org

Research has demonstrated the utility of bromo-fluoro-substituted phenyl derivatives in synthesizing five-membered heterocycles like pyrazoles. mdpi.com This is often achieved by first converting the aniline derivative into a mesoionic compound, such as a sydnone (B8496669), which then acts as the 1,3-dipole in subsequent cycloaddition reactions. mdpi.com

A key example involves the use of a derivative synthesized from an isomer of this compound to create a substituted pyrazole (B372694). The synthesis begins with the preparation of N-(4-Bromo-2-fluorophenyl)glycine, which is then converted into a sydnone. mdpi.com This sydnone, specifically 3-(4-Bromo-2-fluorophenyl)sydnone , is a stable 1,3-dipole. mdpi.com

This sydnone derivative can then undergo a 1,3-dipolar cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) . mdpi.com The reaction proceeds efficiently in a high-boiling solvent like toluene or xylene to produce a highly functionalized pyrazole. mdpi.com This transformation highlights a robust method for creating substituted 1-arylpyrazoles, which are significant scaffolds in medicinal chemistry. mdpi.com

The reaction between the sydnone and DMAD is a classic example of a Huisgen 1,3-dipolar cycloaddition, leading to the formation of a five-membered heterocyclic ring with a specific regiochemistry. mdpi.comwikipedia.org

Table 1: 1,3-Dipolar Cycloaddition of a this compound Derivative

Explore the data from the synthesis of a substituted pyrazole via cycloaddition. You can sort and filter the table by clicking on the headers.

| 1,3-Dipole | Dipolarophile | Product | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | 1-(4-Bromo-2-fluorophenyl)-3,4-dicarbomethoxypyrazole | Toluene or Xylene | 71% | mdpi.com |

Advanced Derivatization and Functionalization Strategies

Synthesis of Complex Molecular Architectures

The 3-bromo-4-fluoroaniline scaffold serves as a versatile building block for the assembly of diverse and complex molecular architectures, including various heterocyclic systems that are prominent in medicinal chemistry.

Quinoxaline urea (B33335) analogs represent an important class of compounds, and their synthesis can be achieved through the reaction of an appropriate quinoxaline- or quinoline-based isocyanate with an aniline (B41778) derivative. In one documented approach, a pyrazolo-quinoline analog was synthesized by condensing a quinoline (B57606) isocyanate with this compound. rsc.org This reaction typically proceeds by generating the isocyanate from a corresponding amine using a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The subsequent addition of this compound to the in-situ generated isocyanate yields the desired urea analog. rsc.org

Similarly, tetrahydroquinoxaline-derived phenyl ureas have been synthesized. stackexchange.com The general method involves treating a substituted aniline with a phenyl carbamate (B1207046) derivative in the presence of a base, or by reacting the aniline with phenyl chloroformate to first form a carbamate, which then reacts with a tetrahydroquinoxaline core. stackexchange.com For instance, N-(3-chloro-4-fluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide was prepared by reacting 1,2,3,4-tetrahydroquinoline (B108954) with phenyl (3-chloro-4-fluorophenyl)carbamate. stackexchange.com This methodology is directly applicable to this compound to generate the corresponding N-(3-bromo-4-fluorophenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide.

Table 1: Synthesis of Quinoxaline and Quinoline Urea Analogs

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Ref |

|---|---|---|---|---|

| Quinolone Isocyanate | This compound | DIPEA, Triphosgene | Pyrazolo-quinoline urea | rsc.org |

| Phenyl (3-chloro-4-fluorophenyl)carbamate | 1,2,3,4-Tetrahydroquinoline | - | Tetrahydroquinoline urea | stackexchange.com |

The indole (B1671886) nucleus is a cornerstone of many biologically active compounds. While direct synthesis of indoles from this compound is not extensively documented, methods using structurally similar anilines, such as 3-chloro-4-fluoroaniline (B193440), provide a clear pathway. One prominent method is the Buchwald-Hartwig cross-coupling reaction, which can be used to link aryl amines to bromo-indole cores. sci-hub.se For example, 4-bromo-substituted indole derivatives have been coupled with a variety of aryl amines to produce N-aryl indole amines, which are then hydrolyzed to the final indole products. sci-hub.se This strategy could be adapted to couple this compound with a suitable indole precursor.

Another relevant approach is the Bartoli indole synthesis, which was used to react 2-fluoro-5-bromonitrobenzene with isopropenyl magnesium bromide to yield 2-methyl-4-bromo-7-fluoro-1H-indole. sci-hub.se A subsequent coupling reaction with an aniline derivative can then furnish the final product. sci-hub.se The Fischer indole synthesis is another classical method, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. diva-portal.orgnih.gov Although direct application with this compound-derived hydrazine (B178648) is not specified, the method's versatility suggests its potential. nih.gov

The synthesis of N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-N-(4-fluorophenyl)acetamide demonstrates the incorporation of a fluorinated aniline into a complex indole structure, highlighting the utility of these building blocks in constructing elaborate molecules. iucr.org

Table 2: Selected Indole Synthesis Strategies

| Synthesis Method | Key Precursors | Potential Application for this compound | Ref |

|---|---|---|---|

| Buchwald-Hartwig Coupling | 4-Bromo-indole, Aryl amine | Coupling of this compound with a bromo-indole derivative. | sci-hub.se |

| Bartoli Indole Synthesis | Substituted nitrobenzene, Grignard reagent | Synthesis of a bromo-fluoro-indole core for subsequent functionalization. | sci-hub.se |

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in medicinal chemistry. researchgate.net A powerful method for their synthesis is the inverse-electron-demand Diels-Alder (iEDDA) reaction between s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid like boron trifluoride. uzh.chorganic-chemistry.org This approach typically yields highly functionalized 3-bromo-pyridazines with excellent regioselectivity. uzh.ch Although this method does not directly employ this compound as a starting material, the resulting bromo-pyridazines can be further functionalized through cross-coupling reactions, potentially with this compound derivatives. organic-chemistry.org

Another synthetic route involves the reaction of β-aroylpropionic acids with nitrogen nucleophiles like hydrazine to form pyridazin-3(2H)-ones. researchgate.net One could envision a synthetic pathway where a derivative of this compound is used to construct a suitable β-aroylpropionic acid precursor, which is then cyclized to form a pyridazinone ring bearing the 3-bromo-4-fluorophenyl moiety.

The introduction of fluorinated groups, particularly the difluoromethyl (-CF2H) group, is a key strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. sci-hub.seresearchgate.net The -CF2H group can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netresearchgate.net

Several methods exist for difluoromethylation, broadly classified as electrophilic, nucleophilic, and radical-based transformations. sci-hub.se While direct C-H difluoromethylation of this compound is not explicitly detailed, radical pathways or metal-catalyzed strategies are generally used for aromatic systems. sci-hub.se For instance, radical C-H difluoromethylation has been successfully applied to heteroaromatics like quinoxalin-2(1H)-ones. tcichemicals.com

A related transformation is the synthesis of compounds like 2-Bromo-4-[(difluoromethyl)thio]aniline, which introduces the -SCF2H group onto an aniline scaffold. This highlights that while direct C-CF2H bond formation can be challenging, introducing difluoromethylated moieties via heteroatoms is a viable alternative. alfa-chemistry.com The synthesis of pyrazole (B372694) derivatives containing a difluoromethyl group, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole, is another important application in the agrochemical industry. rsc.org

Table 3: General Strategies for Difluoromethylation

| Strategy | Reagent Type | Typical Substrates | Ref |

|---|---|---|---|

| Radical C-H Difluoromethylation | Radical initiators, CF2H source | Electron-rich (hetero)aromatics | tcichemicals.com |

| Metal-Catalyzed Cross-Coupling | Metal catalyst (e.g., Ni, Cu), Aryl halide | Aryl halides, boronic acids | rsc.org |

The amino group of this compound is a prime site for derivatization, allowing for the formation of a wide array of N-substituted products. These reactions typically involve nucleophilic attack by the aniline nitrogen on an electrophilic partner.

A common transformation is N-acylation. For example, the synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives involves the acylation of a complex aniline precursor. researchgate.net This type of reaction can be readily applied to this compound using various acylating agents like acid chlorides or anhydrides.

Another important class of N-substituted derivatives is azetidin-2-ones. Their synthesis often begins with the formation of a Schiff base (imine) through the condensation of an aniline with an aldehyde. scirp.org For instance, 4-fluoroaniline (B128567) can be reacted with nicotinaldehyde to form the corresponding Schiff base. This intermediate then undergoes a [2+2] cycloaddition with a ketene (B1206846) equivalent, such as that generated from monochloroacetyl chloride and a base (e.g., triethylamine), to yield the final 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one. scirp.org This procedure is directly applicable to this compound.

Direct N-alkylation is also possible. The synthesis of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline involves coupling the azetidine (B1206935) moiety with the aniline through nucleophilic substitution.

Table 4: Examples of N-Substitution Reactions

| Reaction Type | Electrophile | Product Class | Ref |

|---|---|---|---|

| N-Acylation | Benzoyl Chloride | N-Benzamide | researchgate.net |

| Schiff Base Formation / Cycloaddition | Aldehyde, Chloroacetyl chloride | Azetidin-2-one | scirp.org |

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy (FTIR, FT-Raman, SERS) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR), Fourier-transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for probing the molecular structure of 3-Bromo-4-fluoroaniline. These techniques measure the vibrational energies of the molecule's bonds, which are unique and act as a molecular fingerprint. Computational studies, often employing Density Functional Theory (DFT), are used in concert with experimental data to assign specific vibrational modes and refine the understanding of the molecular structure. ejournal.bytsijournals.com

The vibrational spectra of aniline (B41778) and its derivatives are complex due to the various vibrational modes of the benzene (B151609) ring and the amino group. The substitution of bromine and fluorine atoms on the benzene ring in this compound further influences these vibrations. tsijournals.com

While a complete, detailed vibrational analysis specifically for this compound is not extensively reported in the available literature, studies on analogous compounds like 4-fluoroaniline (B128567) and 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) provide a strong basis for interpretation. ejournal.bytsijournals.com For instance, in studies of 4-fluoroaniline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to calculate theoretical vibrational frequencies, which are then correlated with experimental FTIR and FT-Raman data. tsijournals.comtsijournals.com These studies involve a potential energy distribution (PED) analysis to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C-C stretching of the ring, NH₂ stretching, and C-F and C-Br stretching. ejournal.by

The isothiocyanate derivative of this compound shows a characteristic strong absorption band for the N=C=S stretching vibration between 1990-2140 cm⁻¹. smolecule.com This provides a distinct spectral marker for this functional group. smolecule.com

Table 1: Representative Vibrational Modes and Expected Wavenumber Ranges for Substituted Anilines

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Asymmetric Stretch | 3400 - 3500 | Characteristic of the primary amine group. |

| N-H Symmetric Stretch | 3300 - 3400 | Characteristic of the primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the hydrogen atoms on the benzene ring. |

| C-C Ring Stretch | 1400 - 1600 | Multiple bands corresponding to the stretching of the carbon-carbon bonds in the benzene ring. |

| C-N Stretch | 1250 - 1360 | Stretching vibration of the bond between the ring carbon and the amine nitrogen. |

| C-F Stretch | 1100 - 1400 | Influenced by the electronic environment of the benzene ring. |

| C-Br Stretch | 500 - 690 | Typically a lower frequency vibration due to the heavier bromine atom. |

This table is a generalized representation based on typical values for substituted anilines and may not reflect the exact values for this compound.

Computational chemistry provides valuable insights into the molecular geometry of this compound. By optimizing the structure using methods like DFT, key bond lengths and angles can be predicted. For example, in a computational study of 4-fluoroaniline, the C-C bond lengths within the benzene ring were calculated to be between 1.3884 and 1.4058 Å. tsijournals.com The substitution of different atoms on the ring, such as the amino group and fluorine, causes slight distortions from a perfect hexagonal structure. tsijournals.com In a derivative of this compound, the Br–C3 bond length was determined to be 1.901(3) Å and the F–C4 bond length was 1.357(4) Å through X-ray crystallography. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for confirming the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. A reported ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a triplet at δ 6.94, a doublet of doublets at δ 6.88, a multiplet at δ 6.58, and a singlet for the amino protons at δ 3.62. echemi.com These signals correspond to the different protons on the aromatic ring and the amine group, with their splitting patterns providing information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For a derivative of this compound, characteristic chemical shifts were observed at δ 152.1 for the carbon attached to bromine (C–Br) and δ 148.9 for the carbon attached to fluorine (C–F). vulcanchem.com

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment. Studies on fluoroaniline (B8554772) isomers have demonstrated the utility of ¹⁹F NMR in distinguishing between them. tandfonline.comresearchgate.net

Mass Spectrometry (HR-MS, GC-MS, LC-MS) for Compound Identity and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. For a derivative of this compound, the calculated mass for the protonated molecule [M+H]⁺ was 288.14, with the found mass being 288.13, confirming the compound's identity. vulcanchem.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that separate mixtures of compounds before mass analysis, making them ideal for assessing the purity of this compound. chemscene.combldpharm.com The mass spectrum of 3-bromo-4-fluorophenyl isothiocyanate, a related compound, shows the molecular ion peak at m/z 232 (or 230 for the bromine-79 isotope), which corresponds to its molecular weight. smolecule.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself is not detailed in the provided search results, a study on a derivative, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, reveals important structural features that are influenced by the this compound moiety. researchgate.net Another derivative, 3-bromo-4-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, was found to crystallize in a triclinic system with the space group P-1. vulcanchem.com The analysis showed a Br–C3 bond length of 1.901(3) Å and an F–C4 bond length of 1.357(4) Å. vulcanchem.com Such studies are crucial for understanding how the molecule packs in the solid state and the nature of intermolecular forces, such as hydrogen bonding. vulcanchem.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry approaches are instrumental in modern chemical research, providing detailed insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For halogenated anilines, these methods elucidate the effects of substituents on the electronic structure, reactivity, and spectroscopic signatures of the molecule. ambeed.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a preferred quantum chemical method for studying aniline derivatives, offering a good balance between computational cost and accuracy. ambeed.com Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to determine the optimized molecular geometry (bond lengths and angles) in the ground state. epo.org These calculations would reveal how the presence of bromine and fluorine atoms distorts the benzene ring from a perfect hexagonal structure and affects the planarity of the amino group. researchgate.netmdpi.com

Once the optimized geometry is found, the same level of theory is used to calculate harmonic vibrational frequencies. These theoretical frequencies are often scaled by empirical factors to improve agreement with experimental data from FTIR and FT-Raman spectroscopy. epo.org This analysis allows for a detailed assignment of the vibrational modes of the molecule, linking specific spectral bands to the stretching, bending, and torsional motions of its constituent atoms. nih.gov

HOMO and LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity and that charge transfer can occur more easily within the molecule. For substituted anilines, analysis of the FMOs would show how the electron-donating amino group and the electron-withdrawing halogen substituents influence the electron density distribution and the sites of potential electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate likely sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the electronegative fluorine and nitrogen atoms, and a positive potential localized on the hydrogen atoms of the amino group. researchgate.net This provides a visual representation of the molecule's reactivity patterns.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to calculate the partial atomic charges in a molecule from the results of a quantum chemical calculation. nih.gov Although the assignment of charge is not a physically unique observable, it provides a useful approximation of the electron distribution across the molecule. This analysis helps in understanding the electrostatic nature of the atoms and the polarity of the bonds within the molecule. For related halogenated anilines, studies show how different halogen substituents alter the charge on the carbon, nitrogen, and hydrogen atoms of the molecule. researchgate.net

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronic technologies. Computational methods, such as DFT, can be used to calculate the components of the hyperpolarizability tensor. researchgate.netnih.gov

The magnitude of hyperpolarizability is related to intramolecular charge transfer. In molecules like substituted anilines, the interaction between electron-donating groups (like the amino group) and electron-withdrawing groups (like halogens) through a π-conjugated system can lead to significant NLO properties. A calculation for this compound would quantify its potential as an NLO material.

Applications in Advanced Material Science Research

Functionalized Polymers and Coatings

3-Bromo-4-fluoroaniline is utilized in the synthesis of functionalized polymers and coatings, where its incorporation can significantly modify the material's properties. researchgate.net The presence of the halogen atoms can enhance durability and chemical resistance. chemimpex.com While extensive research on the homopolymer of this compound is not widely published, studies on copolymers of aniline (B41778) with 3-bromoaniline (B18343) and 3-fluoroaniline (B1664137) provide significant insights into the expected properties.

The chemical oxidative polymerization of aniline with related halogenated anilines, such as 3-bromoaniline and 3-fluoroaniline, has been shown to produce copolymers with modified characteristics compared to unsubstituted polyaniline (PANI). researchgate.nettandfonline.com For instance, the copolymerization of aniline with 3-bromoaniline can result in materials with improved processability and film-forming capabilities, which is advantageous for creating coatings. tandfonline.com The introduction of bromo and fluoro groups into the polymer chain is expected to influence the electronic and physical properties of the resulting material.

Research on silver-dispersed poly(aniline-co-3-bromoaniline) nanocomposites has shown that the presence of the bromo group can affect the morphology and electrical conductivity of the material. tandfonline.com While the conductivity may decrease with a higher content of the halogenated monomer due to the electron-withdrawing nature of bromine, these functionalized polymers often exhibit enhanced solubility in organic solvents, which is a significant advantage for their application in coatings. researchgate.nettandfonline.com

Table 1: Properties of Aniline Copolymers with Halogenated Anilines

| Copolymer System | Monomer Feed Ratio (Aniline:Halogenated Aniline) | Electrical Conductivity (S/cm) | Key Findings | Reference |

| Poly(aniline-co-3-bromoaniline) | Not Specified | 1.13 × 10⁻⁵ to 5.16 × 10⁻⁸ | Conductivity decreases with increasing 3-bromoaniline content. Improved film-forming ability. | tandfonline.com |

| Poly(aniline-co-3-fluoroaniline) | Not Specified | Lower than PANI | Increased solubility and thermal stability compared to PANI. | researchgate.net |

The data from these related systems suggest that polymers and coatings derived from this compound would likely exhibit a combination of properties, including enhanced thermal stability and solubility, making them suitable for specialized applications where environmental resistance and ease of processing are crucial. chemimpex.comresearchgate.net

Dyes and Pigments with Enhanced Color Stability

In the realm of colorants, this compound serves as a precursor for the synthesis of azo dyes and pigments with potentially enhanced stability. researchgate.net The general method for producing these dyes involves the diazotization of the aniline derivative followed by coupling with a suitable aromatic compound. tandfonline.com The presence of halogen atoms in the dye structure can have a significant impact on its color, lightfastness, and washfastness.

While specific studies on dyes derived directly from this compound are limited in publicly available research, the synthesis and properties of azo dyes from structurally similar halogenated anilines provide valuable insights. For example, disazo disperse dyes synthesized from 4-bromoaniline (B143363) have been shown to exhibit good to excellent fastness properties on synthetic fibers like nylon and polyester. core.ac.uk Some of these dyes also show absorption in the near-infrared region, making them potentially useful as organic photoconductors. core.ac.uk

The inclusion of fluorine in the dye molecule, as in the case of this compound, is often associated with increased stability and can influence the final color of the dye. google.com Patents describe the preparation of fluorinated azo dyestuffs that exhibit high brightness. google.com

Table 2: Fastness Properties of Disazo Dyes Derived from a Related Halogenated Aniline (4-bromoaniline) on Polyester Fabric

| Coupler Used | Color | Light Fastness (out of 5) | Wash Fastness (out of 5) | Sublimation Fastness (out of 5) | Reference |

| 1,3-Dihydroxybenzene | Brown | 4 | 4-5 | 5 | core.ac.uk |

| N,N-Dimethylaniline | Brown | 3-4 | 4 | 5 | core.ac.uk |

| Phenol | Brown | 4 | 4-5 | 5 | core.ac.uk |

The data on these related dyes suggest that azo dyes synthesized from this compound would likely possess favorable fastness properties, making them suitable for dyeing synthetic textiles where high stability is a key requirement. core.ac.ukijates.comresearchgate.netresearchgate.net

Advanced Materials with Modified Surface Properties

The application of this compound extends to the development of advanced materials with specifically modified surface properties. chemimpex.com The presence of the bromo and fluoro groups can be exploited to create surfaces with desired characteristics, such as hydrophobicity and chemical resistance. chemimpex.com

One area of application is in the surface passivation of materials. For instance, related compounds like 4-fluoroaniline (B128567) have been used to passivate the surface of perovskite solar cells, leading to improved performance and stability. researchgate.net The fluoro-substituent contributes to a hydrophobic protective layer, which can enhance the material's resistance to moisture. researchgate.net It is plausible that this compound could be used in a similar manner to modify the surfaces of various substrates, imparting a degree of hydrophobicity and protecting against environmental degradation. chemimpex.comresearchgate.net

Furthermore, the aniline functional group allows for the covalent attachment of this compound to surfaces, enabling the creation of functional coatings. These coatings could be designed to alter the surface energy, improve adhesion, or provide a reactive surface for further chemical modifications. The ability of this compound to participate in coupling reactions makes it a versatile tool for the bottom-up construction of complex surface architectures. chemimpex.com While specific research detailing the use of this compound for surface modification is not abundant, the known reactivity of the compound and the properties of its derivatives in polymers and coatings strongly suggest its potential in this area. researchgate.netchemimpex.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC)

Chromatographic methods are fundamental in separating 3-bromo-4-fluoroaniline from complex mixtures for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

While specific HPLC methods for this compound are not extensively documented in publicly available research, methods for closely related haloanilines provide a strong basis for its analysis. For instance, the analysis of 2-bromo-4-fluoroaniline (B89589) has been performed using a C18 column, a common choice for reversed-phase chromatography. thieme-connect.com A typical mobile phase for such separations would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile, often in a gradient elution to optimize the separation of the analyte from any impurities or other components in the sample. thieme-connect.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound is a chromophore that absorbs UV light. tandfonline.comsigmaaldrich.com

For the analysis of metabolites of similar compounds like 4-bromoaniline (B143363) in biological matrices, reversed-phase HPLC with UV detection is a standard approach. tandfonline.comsigmaaldrich.comnih.gov More advanced detection methods such as inductively coupled plasma mass spectrometry (HPLC-ICP-MS) and tandem mass spectrometry (HPLC-MS/MS) can be employed for enhanced selectivity and sensitivity, particularly in complex samples. avantorsciences.com

Gas Chromatography (GC):

Gas chromatography is a frequently cited method for the purity assessment of this compound, with commercial suppliers often quoting purity levels of 97% or higher as determined by GC. avantorsciences.comtcichemicals.com GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

A general approach for the analysis of aniline (B41778) derivatives by GC is outlined in EPA Method 8131, which uses a nitrogen-phosphorus detector (NPD), a highly sensitive detector for nitrogen-containing compounds. nih.gov While this method is validated for 4-bromoaniline, its principles are applicable to this compound. The choice of the GC column is critical, with capillary columns offering high resolution. Confirmation of the analyte's identity can be achieved by using a second GC column with a different stationary phase or, more definitively, by using a mass spectrometer as the detector (GC-MS). rsc.org

| Parameter | HPLC (for 2-Bromo-4-fluoroaniline) thieme-connect.com | GC (General for Anilines) nih.gov |

| Column | XBridge C18, 5 µm, 4.6 x 150 mm | Capillary column (e.g., DB-5 or equivalent) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient (50-90% ACN) | Helium or Nitrogen |

| Detector | UV (254 nm) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Temperature | 30 °C | Temperature programmed for optimal separation |

| Flow Rate | 1 mL/min | Typically 1-2 mL/min |

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy:

The electronic structure of this compound, containing a benzene (B151609) ring with an amino group and halogen substituents, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The aniline chromophore typically exhibits strong absorption bands due to π-π* transitions. For the related 4-fluoroaniline (B128567), maximum absorption wavelengths are observed at 230 nm and 293 nm in cyclohexane. nih.gov The presence of the bromine atom in this compound is expected to cause a bathochromic (red) shift in these absorption maxima. UV-Vis spectroscopy is a straightforward and robust method for quantitative analysis when a pure sample is available to create a calibration curve based on the Beer-Lambert law. researchgate.net

Fluorescence Spectroscopy:

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the molecular structure of this compound. The IR spectrum will show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C-N stretching, and vibrations associated with the C-Br and C-F bonds. PubChem provides reference FTIR and Raman spectra for this compound. nih.gov

Quantitative Analysis of this compound and its Metabolites

The quantitative analysis of this compound and its metabolites is particularly relevant in toxicological and environmental studies. Based on the metabolism of other fluoroanilines, the primary metabolic pathways for this compound are expected to be hydroxylation and N-acetylation. nih.govtandfonline.comnih.gov

Studies on 4-fluoroaniline have shown that it undergoes both ortho- and para-hydroxylation. tandfonline.comnih.gov Para-hydroxylation of 4-fluoroaniline leads to defluorination and the formation of p-hydroxyaniline. tandfonline.comnih.gov The major metabolite of 4-fluoroaniline is 2-amino-5-fluorophenylsulphate. nih.gov Similarly, 2-fluoroaniline (B146934) is primarily metabolized to 3-fluoro-4-aminophenol. tandfonline.com

For this compound, analogous metabolic pathways can be predicted, likely leading to hydroxylated and subsequently conjugated (e.g., with sulfate (B86663) or glucuronic acid) metabolites. The quantitative analysis of these metabolites would typically involve extraction from a biological matrix (e.g., urine, plasma), followed by separation and detection using HPLC coupled with a sensitive detector like a mass spectrometer. tandfonline.comsigmaaldrich.comnih.gov

| Parent Compound | Predicted Metabolic Pathway | Potential Major Metabolites |

| This compound | Hydroxylation | Hydroxy-3-bromo-4-fluoroaniline isomers |

| N-Acetylation | N-acetyl-3-bromo-4-fluoroaniline | |

| Conjugation (of hydroxylated metabolites) | Sulfate and glucuronide conjugates |

Development of Internal Standards for Analytical Assays

The use of an internal standard is crucial for achieving high accuracy and precision in quantitative analytical assays, as it compensates for variations in sample preparation and instrument response. For the analysis of this compound, an ideal internal standard would be a closely related compound that is not present in the sample and has similar chemical and physical properties.

In the analysis of the related compound 4-bromoaniline, 4-bromoacetanilide has been used as an internal standard. tandfonline.com This suggests that an acetylated derivative of a similar haloaniline could serve as a suitable internal standard for this compound analysis.

For highly accurate quantification, especially when using mass spectrometry-based methods like LC-MS, stable isotope-labeled (SIL) internal standards are the gold standard. A SIL version of this compound, for example, containing deuterium, ¹³C, or ¹⁵N, would have nearly identical extraction recovery and ionization efficiency as the analyte, leading to the most reliable results.

Environmental and Degradation Studies

Pathways and Mechanisms of Pollutant Degradation

The degradation of halogenated anilines in the environment can occur through various biotic and abiotic pathways. Research into the specific degradation mechanisms of 3-bromo-4-fluoroaniline is limited, but studies on closely related dihaloanilines provide significant insights into potential transformation routes.